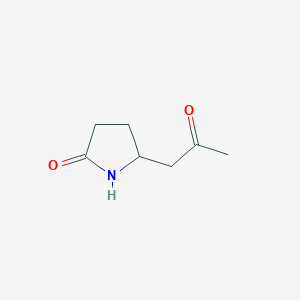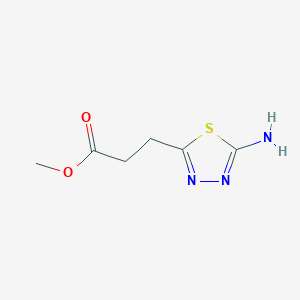
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DMPU involves various chemical reactions. It can be used as a solvent in the N-alkylation of amines . It can also be used in the O-alkylation of aldoses .Molecular Structure Analysis
The molecular structure of DMPU is represented by the empirical formula C6H12N2O . The molecular weight of DMPU is 128.17 .Chemical Reactions Analysis
DMPU is a versatile solvent used in various chemical reactions. It is used in the N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) . It can also be used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Physical And Chemical Properties Analysis
DMPU is a liquid at room temperature . It has a refractive index of 1.488 , a boiling point of 146 °C/44 mmHg , and a density of 1.06 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
The chemical structure of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been a subject of interest in understanding its reactivity and properties. In a study by Tabata et al. (2018), the mesylation reaction of this compound was investigated, revealing the formation of two diastereomers due to central chirality at C3. These diastereomers exhibit chair-like and boat-like conformations, significantly impacting the molecule's reactivity and potential applications (Tabata et al., 2018).
Synthesis and Potential Applications
Several studies have focused on synthesizing derivatives of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and exploring their potential applications. Notably, Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives and evaluated their anxiolytic and analgesic potentials, shedding light on the therapeutic possibilities of these compounds (Maltsev et al., 2021). Fruscella et al. (2001) also explored the anti-inflammatory effects of 1,5-benzodiazepine derivatives, indicating their potential in designing innovative anti-inflammatory molecules (Fruscella et al., 2001).
Analytical and Structural Insights
The understanding of molecular interactions and structural characteristics of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives has been enhanced through various studies. Baluja and Godvani (2014) conducted acoustical studies on these derivatives, providing insights into molecular interactions in solutions, which can be crucial for understanding the solubility and reaction behavior of these compounds in different media (Baluja & Godvani, 2014).
Novel Synthesis Methods
The field has also seen innovation in the synthesis methods of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives. Hazai et al. (2020) presented a novel approach via propylphosphonic anhydride-promoted synthesis, extending the reaction scope to various aromatic aldehydes and achieving reasonable to good yields (Hazai et al., 2020). Naeimi and Foroughi (2016) utilized ZnS nanoparticles as a catalyst for the synthesis of 1,5-benzodiazepines, offering advantages such as high yields and short reaction times (Naeimi & Foroughi, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-7-12-10-5-3-4-6-11(10)13(2)8-9/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJOESZGFCXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
CAS RN |
1354954-12-3 | |
| Record name | 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives that influence their conformation?
A1: The research highlights the existence of atropisomerism in 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives due to restricted rotation around the aryl-N bond. [] This leads to two distinct diastereomers, denoted as A and B, differing in their conformation at the Ar-N(SO2) axis. Furthermore, the presence of a methyl group at C3 introduces an additional chiral center. Studies indicate that both A and B isomers predominantly adopt conformations where the C3-methyl group occupies a pseudoequatorial position. Isomer A exhibits a chair-like conformation, while isomer B displays a boat-like conformation. [] These conformational preferences have implications for the reactivity and potential biological activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)



![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)

